Einecs 261-313-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981, including EINECS 261-313-8. Under the REACH regulation, these substances require rigorous safety assessments to address data gaps in toxicity, environmental persistence, and bioaccumulation .

Properties

CAS No. |

58534-82-0 |

|---|---|

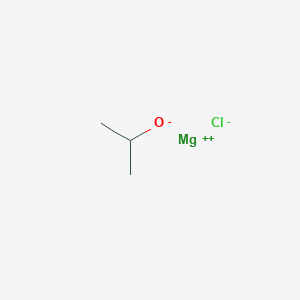

Molecular Formula |

C3H7ClMgO |

Molecular Weight |

118.84 g/mol |

IUPAC Name |

magnesium;propan-2-olate;chloride |

InChI |

InChI=1S/C3H7O.ClH.Mg/c1-3(2)4;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

CFXDAHURBQNVFG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)[O-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 261-313-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Synthesis: This involves the combination of raw materials under controlled conditions to produce the desired compound.

Reaction Conditions: Specific temperature, pressure, and catalysts are used to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Einecs 261-313-8 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents and catalysts.

Scientific Research Applications

Einecs 261-313-8 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving cellular processes.

Medicine: Investigated for its potential therapeutic effects and used in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 261-313-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Structural Analogs

Structural similarity is quantified using the Tanimoto coefficient based on PubChem 2D fingerprints, where a score ≥0.7 indicates significant similarity . For example, in a study of 33,000 EINECS compounds, 1,387 REACH Annex VI chemicals (labeled datasets) provided coverage for ~90% of unlabeled EINECS substances via structural analogs . A hypothetical comparison for EINECS 261-313-8 might involve the following analogs:

Key Findings :

Functional Analogs

Functional analogs share applications or biological targets. For instance:

Key Findings :

Computational Predictions

QSAR models for this compound can extrapolate data from analogs:

Limitations :

- Read-across accuracy depends on the quality of training data; poorly characterized analogs reduce reliability .

Biological Activity

Einecs 261-313-8, also known as Bis(2-ethylhexyl) phthalate (DEHP) , is a widely used plasticizer found in various consumer products, including plastics, cosmetics, and medical devices. Its biological activity has garnered significant attention due to concerns regarding its potential health effects and environmental impact. This article reviews the biological activity associated with DEHP, including its mechanisms of action, toxicological effects, and relevant case studies.

DEHP primarily functions as an endocrine disruptor, influencing hormonal pathways in both humans and wildlife. The following mechanisms have been identified:

- Androgen Receptor Antagonism : DEHP has been shown to inhibit androgen receptor activity, potentially leading to reproductive and developmental issues in exposed organisms .

- Estrogenic Activity : Some studies suggest that DEHP may exhibit weak estrogenic properties, which could interfere with normal hormonal function .

- Oxidative Stress : DEHP exposure has been linked to increased oxidative stress, resulting in cellular damage and inflammation .

Toxicological Effects

The biological effects of DEHP are dose-dependent and vary across different exposure routes. Key findings include:

- Reproductive Toxicity : Animal studies indicate that DEHP can cause testicular toxicity and impair fertility in males. In females, it may disrupt ovarian function .

- Developmental Toxicity : Prenatal exposure to DEHP is associated with adverse developmental outcomes, including birth defects and neurodevelopmental issues .

- Carcinogenic Potential : While DEHP is not classified as a carcinogen by major health organizations, some studies suggest a potential link between long-term exposure and certain types of cancer .

Case Studies

Several case studies have explored the biological activity of DEHP in various contexts:

- Case Study on Reproductive Health :

- Environmental Impact Assessment :

- Human Health Risk Assessment :

Table 1: Summary of Biological Effects of DEHP

Table 2: Exposure Routes and Associated Risks

Q & A

Q. What protocols should researchers follow to ensure ethical compliance and data traceability in studies involving this compound?

- Methodological Answer: Develop a Data Management Plan (DMP) outlining storage, sharing, and retention policies. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation. Obtain ethics approval for human/animal studies, documenting informed consent and risk mitigation. Archive raw data in repositories (e.g., Zenodo) with persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.